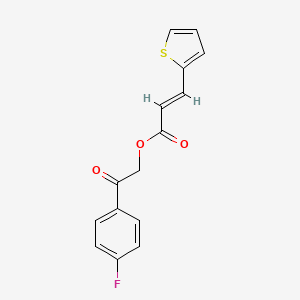

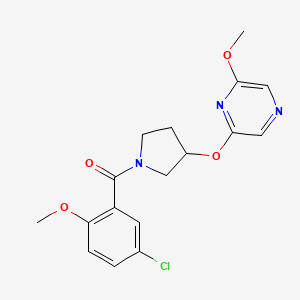

![molecular formula C21H22N4O4S B2857197 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide CAS No. 688053-88-5](/img/structure/B2857197.png)

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.

BenchChem offers high-quality 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Integrase Strand Transfer Inhibitors

The structural analogs of this compound have been studied for their potential as HIV Integrase Strand Transfer Inhibitors . These inhibitors are crucial in the fight against HIV/AIDS as they prevent the integration of viral DNA into the human genome, which is a key step in the viral replication cycle.

Synthesis of Heterocyclic Compounds

A basic task-specific ionic liquid based on the imidazolium cation, which is related to the compound , has been used as a catalyst for the one-pot synthesis of heterocyclic compounds . This showcases the compound’s potential utility in facilitating the synthesis of complex organic molecules.

Organic Synthesis Catalyst

The compound’s derivatives have been used as catalysts in organic synthesis, particularly in the synthesis of polysubstituted furans . This application is significant in the field of organic chemistry where such catalysts can aid in the creation of diverse organic compounds.

Natural Product Synthesis

The compound’s framework is conducive to the synthesis of natural product scaffolds, particularly through oxa-6 electrocyclization reactions . This is important for the synthesis of complex natural products and biomimetic syntheses.

Biomedical Applications

Strontium-based nanoparticles, which could potentially be derived from this compound, have applications in medicine, including drug delivery, bioimaging, cancer therapy, and as chemosensors . This highlights the compound’s potential in the development of novel therapeutic agents and diagnostic tools.

Environmental Science Applications

Additionally, strontium-based nanoparticles, possibly derivable from this compound, have been utilized in environmental sciences for the removal of toxic contaminants from industrial wastewater . This indicates the compound’s relevance in environmental remediation efforts.

properties

IUPAC Name |

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c26-19(23-12-14-6-3-4-8-22-14)7-2-1-5-9-25-20(27)15-10-17-18(29-13-28-17)11-16(15)24-21(25)30/h3-4,6,8,10-11H,1-2,5,7,9,12-13H2,(H,23,26)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIUJLZKRHTCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)

![2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2857129.png)

![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)